3-(Pyrimidin-4-yl)propanamide

Description

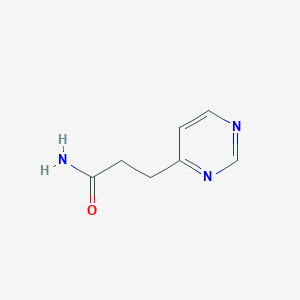

3-(Pyrimidin-4-yl)propanamide is a small-molecule compound featuring a pyrimidine heterocycle linked to a propanamide side chain. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, confers distinct electronic and steric properties that influence binding affinity and selectivity in biological systems . This compound has garnered significant attention as a potent and selective Janus kinase (JAK) inhibitor, particularly targeting JAK1, which plays a critical role in cytokine signaling pathways implicated in autoimmune diseases such as rheumatoid arthritis (RA) and psoriasis . Recent preclinical and clinical studies highlight its improved pharmacokinetic (PK) profile and reduced off-target effects compared to earlier JAK inhibitors .

Properties

IUPAC Name |

3-pyrimidin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)2-1-6-3-4-9-5-10-6/h3-5H,1-2H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJIAWNYBYOIHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-4-yl)propanamide typically involves the reaction of pyrimidine derivatives with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane. The general reaction scheme is as follows:

Pyrimidine+Propanoyl Chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-4-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 3-(Pyrimidin-4-yl)propanoic acid.

Reduction: Formation of 3-(Pyrimidin-4-yl)propanamine.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

3-(Pyrimidin-4-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Pyridine vs. Pyrimidine Derivatives

- 3-(Pyridin-3-yl)propanamide : Replacing the pyrimidine ring with a pyridine (one nitrogen atom) reduces selectivity for JAK isoforms. The pyridine analogue exhibits moderate anti-inflammatory activity but lacks the specificity of 3-(Pyrimidin-4-yl)propanamide, leading to broader kinase inhibition and higher toxicity risks .

- Tofacitinib (Pyrrolopyridine-based) : A first-generation JAK inhibitor with a pyrrolopyridine core. Structural differences result in lower JAK1 selectivity (JAK1 IC₅₀ = 5.6 nM vs. JAK2 IC₅₀ = 20 nM) compared to this compound (JAK1 IC₅₀ = 2.3 nM; JAK2 IC₅₀ = 15 nM) .

Table 1: Structural and Functional Comparison

| Compound | Core Heterocycle | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Aqueous Solubility (mg/mL) | CYP3A4 Inhibition (% at 10 μM) |

|---|---|---|---|---|---|

| This compound | Pyrimidine | 2.3 | 15 | >10 | <10 |

| 3-(Pyridin-3-yl)propanamide | Pyridine | 18 | N/A | 50 (DMSO) | 45 |

| Tofacitinib | Pyrrolopyridine | 5.6 | 20 | 3 | 65 |

Physicochemical Properties

- Solubility : The propanamide side chain and pyrimidine core improve aqueous solubility (>10 mg/mL) compared to tofacitinib (3 mg/mL), facilitating oral bioavailability . Pyridine analogues, while soluble in DMSO, exhibit poor water compatibility (<1 mg/mL) .

- Metabolic Stability : this compound demonstrates lower CYP3A4 inhibition (<10% vs. 65% for tofacitinib), reducing drug-drug interaction risks .

Biological Activity

3-(Pyrimidin-4-yl)propanamide is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

Chemical Structure:

this compound features a pyrimidine ring substituted with a propanamide group. The structure can be represented as follows:

Synthesis:

The synthesis typically involves the reaction of pyrimidine derivatives with propanoyl chloride in the presence of a base such as triethylamine. The reaction is conducted under reflux conditions using an inert solvent like dichloromethane. This process allows for the formation of the desired amide product with good yields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activity by binding to either the active or allosteric sites, influencing various biochemical pathways. This mechanism underpins its potential therapeutic applications, particularly in oncology and infectious diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, it has been reported to affect mutant isocitrate dehydrogenase (IDH) proteins associated with certain cancers, highlighting its role in targeting metabolic pathways in tumorigenesis .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

- Cancer Cell Line Studies : In a series of experiments on human cancer cell lines, this compound showed a dose-dependent inhibition of cell proliferation, particularly in glioblastoma and leukemia models. The IC50 values were determined to be around 15 µM, indicating potent activity .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active site of IDH enzymes, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic interventions in IDH-mutant cancers .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 3-(Pyridin-4-yl)propanamide | Pyridine derivative | Moderate antimicrobial activity | Less potent than pyrimidine analogs |

| 3-(Pyrimidin-2-yl)propanamide | Alternative substitution | Limited anticancer effects | Different target binding profile |

| 3-(Pyrimidin-5-yl)propanamide | Alternative substitution | Potentially lower enzyme inhibition | Structural variations affect activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.